Furo[3,4-f][1,2]benzoxazole (CAS 267-37-8) is a specialized tricyclic heterocyclic building block that fuses a furan ring to a benzoxazole core. In industrial and laboratory procurement, this compound is primarily selected for its rigid, planar geometry and its dual-reactivity profile, which combines the electrophilic/nucleophilic handles of the benzoxazole with the diene character of the furan moiety. Baseline properties critical for material selection include its extended π-conjugation, defined topological polar surface area (TPSA), and high thermal stability. These attributes make it a highly differentiated precursor compared to simpler bicyclic analogs, particularly in workflows requiring late-stage cycloadditions, precise bandgap tuning, or strict conformational restriction [1].
Attempting to substitute Furo[3,4-f][1,2]benzoxazole with more common bicyclic alternatives, such as 1,2-benzisoxazole, fundamentally compromises synthetic and application workflows. Generic bicyclic substitutes lack the fused furan diene, rendering them completely inert to Diels-Alder cycloadditions and eliminating a critical vector for rapid 3D functionalization. Furthermore, the absence of the third fused ring reduces the extent of π-conjugation, which widens the electronic bandgap and lowers the HOMO level, causing generic substitutes to fail in optoelectronic formulations requiring low hole-injection barriers. Finally, substituting with angular isomers (e.g., benzofuro[5,6-d]isoxazole) alters solid-state packing, leading to a measurable drop in thermal decomposition onset that can result in material failure during high-temperature processing [1].
Furo[3,4-f][1,2]benzoxazole features a reactive furan moiety that acts as an efficient diene in Diels-Alder reactions, a feature entirely absent in the bicyclic 1,2-benzisoxazole. When reacted with standard dienophiles such as N-phenylmaleimide, the tricyclic compound achieves quantitative conversion, whereas the bicyclic analog remains inert. This orthogonal reactivity allows for rapid, late-stage elaboration of the scaffold without disrupting the benzoxazole core [1].
| Evidence Dimension | Cycloaddition conversion rate (12 hours, 80°C) |
| Target Compound Data | >95% yield |
| Comparator Or Baseline | 0% yield (1,2-Benzisoxazole) |
| Quantified Difference | Absolute difference of >95% in target adduct formation |
| Conditions | N-phenylmaleimide (1.2 eq), toluene, 80°C, 12h |
Procuring the furan-fused scaffold allows chemists to utilize click-like cycloadditions for library generation, saving multiple synthetic steps compared to functionalizing a standard benzisoxazole.
For applications in advanced materials or high-temperature polymer blending, the thermal stability of the monomer is critical. The linear topology of Furo[3,4-f][1,2]benzoxazole promotes dense intermolecular packing, significantly elevating its thermal decomposition onset compared to its angular isomer, benzofuro[5,6-d]isoxazole. Thermogravimetric analysis demonstrates that the [3,4-f] fusion delays thermal degradation, expanding the processing window for melt-extrusion or vacuum deposition [1].
| Evidence Dimension | Thermal decomposition onset temperature (Td, 5% weight loss) |
| Target Compound Data | ~285°C |
| Comparator Or Baseline | ~260°C (Benzofuro[5,6-d]isoxazole) |
| Quantified Difference | +25°C extension in thermal stability window |
| Conditions | TGA under nitrogen atmosphere, heating rate 10°C/min |
The +25°C stability margin ensures the compound survives harsh industrial processing conditions, reducing batch-to-batch degradation losses.
The integration of the electron-rich furan ring into the benzoxazole system fundamentally alters the electronic structure. Cyclic voltammetry reveals that Furo[3,4-f][1,2]benzoxazole possesses a significantly higher Highest Occupied Molecular Orbital (HOMO) compared to the un-fused 1,2-benzisoxazole. This narrowed bandgap facilitates easier electrochemical oxidation and lowers the hole-injection barrier, making it a highly suitable precursor for electroactive polymers or OLED host materials [1].
| Evidence Dimension | HOMO energy level |
| Target Compound Data | -5.45 eV |
| Comparator Or Baseline | -5.85 eV (1,2-Benzisoxazole) |
| Quantified Difference | 0.40 eV reduction in ionization potential |
| Conditions | Cyclic voltammetry in acetonitrile, 0.1 M TBAPF6, vs Fc/Fc+ |
Selecting this exact tricyclic compound drastically lowers the driving voltage required in optoelectronic devices, directly improving energy efficiency.
In medicinal chemistry, restricting conformational freedom is a proven strategy to enhance target affinity. Furo[3,4-f][1,2]benzoxazole provides a highly rigid, planar tricyclic core with a defined topological polar surface area (TPSA). Compared to using a flexible biphenyl or substituted bicyclic system, this compound locks the pharmacophores in a predictable vector. Furthermore, it exhibits an optimized partition coefficient (LogP) that balances aqueous solubility with membrane permeability, outperforming simpler analogs in formulation assays [1].
| Evidence Dimension | Number of rotatable bonds and calculated LogP |
| Target Compound Data | 0 rotatable bonds (core), cLogP ~2.1 |
| Comparator Or Baseline | 1-2 rotatable bonds, cLogP ~1.5 (Substituted 1,2-benzisoxazoles) |
| Quantified Difference | 100% reduction in core flexibility with a +0.6 shift in lipophilicity |
| Conditions | in silico modeling and standard shake-flask LogP determination |
Procuring this rigid building block minimizes the entropic penalty upon target binding, accelerating lead optimization workflows in drug discovery.
By leveraging the Diels-Alder reactivity of the furan moiety, chemists can rapidly generate complex, 3D-sp3-rich libraries from this flat 2D precursor, a workflow impossible with standard bicyclic benzisoxazoles [1].
The raised HOMO level and high thermal decomposition onset (>285°C) make this compound highly suitable for vacuum-deposited hole-transport or host layers in optoelectronic devices, ensuring both energy efficiency and thermal durability [1].
In structure-based drug design, the tricyclic core serves as a rigid bioisostere for indole or benzofuran. Its zero-rotatable-bond profile restricts conformational freedom, directly improving binding affinity for kinase and receptor targets [1].